molecular formula C12H12N2O2 B174779 Ethyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 13599-12-7

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B174779
CAS RN: 13599-12-7
M. Wt: 216.24 g/mol
InChI Key: AZZHJDRWBMQEKD-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogues has been reported in several studies . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring attached to a phenyl group and an ethyl ester . The average mass of the molecule is 216.236 Da .


Chemical Reactions Analysis

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has been found to react with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates .

Scientific Research Applications

1. Medicine

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

3. Anticoagulant Drug Discovery

5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives, a type of pyrazole derivative, have been used in the discovery of anticoagulant drugs . Specifically, they have been used in the discovery of Factor Xia inhibitors . The binding mode of these inhibitors with Factor Xia was studied, and the results suggest that the 2-methylcyclopropanecarboxamide group of these inhibitors binds to Factor Xia in a highly efficient manner .

4. Synthesis of Other Chemical Compounds

Pyrazole derivatives are used in the synthesis of other chemical compounds . For example, 3-methyl-1-phenyl-1H-pyrazol-5-ol was synthesized using Nano-ZnO as a catalyst .

5. Reaction with Oxiranes

“Ethyl 3-phenyl-1H-pyrazole-5-carboxylate” reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction has been studied for its potential applications in organic synthesis .

6. Photoluminescent Materials

1,3,5-Triarylpyrazoline compounds, which can be synthesized from pyrazole derivatives, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

7. Antimicrobial Action

An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action against three fungi as well as three gram-positive and gram-negative bacteria .

8. Reaction with Oxiranes

“Ethyl 3-phenyl-1H-pyrazole-5-carboxylate” reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction has been studied for its potential applications in organic synthesis .

9. Coordination Chemistry

Pyrazoles have a wide range of applications in coordination chemistry . They can form complexes with various metals, which can be used in a variety of applications, including catalysis, magnetism, and luminescence .

10. Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in a variety of fields, including catalysis, materials science, and medicine .

11. Photoluminescent Materials

1,3,5-Triarylpyrazoline compounds, which can be synthesized from pyrazole derivatives, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

12. Antimicrobial Action

An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action against three fungi as well as three gram-positive and gram-negative bacteria .

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The future directions for the research and development of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate could include further exploration of its reactions with other compounds , and its potential applications in the design of pesticides . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHJDRWBMQEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208057
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

CAS RN

5932-30-9
Record name 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5932-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
AO Kharaneko, TM Pekhtereva… - Russian Journal of Organic …, 2022 - Springer
… The present work was aimed at studying the reactions of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1) with 2-(phenoxymethyl)oxirane (2a) and 2-phenyloxirane (2b). Furthermore, …
Number of citations: 2 link.springer.com
LW Zheng, J Zhu, BX Zhao, YH Huang, J Ding… - European journal of …, 2010 - Elsevier
… The starting material ethyl 3-phenyl-1H-pyrazole-5-carboxylate analogue 1 was prepared following the procedure described in our previous paper [17]. The reaction of compound 1 with …
Number of citations: 20 www.sciencedirect.com
FF Jian, J Wang, TL Liang, X Wang - Inorganica Chimica Acta, 2009 - Elsevier
… Heated for 2 h, filtered, washed with acetone and dried, the intermediate ethyl 3-phenyl-1H-pyrazole-5-carboxylate was obtained. Hydrazine hydrate (5.0 g, 0.1 mol) was further added …
Number of citations: 7 www.sciencedirect.com
D Qi, J You, X Wang, Y Zhang - Journal of Chemical …, 2015 - journals.sagepub.com
… derivatives, we now report the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate. …
Number of citations: 5 journals.sagepub.com
LW Zheng, Y Li, D Ge, BX Zhao, YR Liu, HS Lv… - Bioorganic & medicinal …, 2010 - Elsevier
… A series of novel oxime-containing pyrazole derivatives were synthesized by the reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-bromo-1-phenylethanone …
Number of citations: 102 www.sciencedirect.com
BQ Hao, WR Xu, FC Meng, GY Duan - … Crystallographica Section E …, 2012 - scripts.iucr.org
… A mixture of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (0.02 mol), 1-chloro-4-(chloromethyl)benzene (0.0024 mol) and potassium carbonate (0.02 mol) in acetonitrile (100 ml) was …
Number of citations: 3 scripts.iucr.org
J Zhou, L Zheng, J Liu, Y Guo, L Ding - Zeitschrift für Kristallographie …, 2017 - degruyter.com
… To dry acetonitrile were added 2-bromo-1-phenylethanone derivative, ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivative and potassium carbonate. The mixture was heated to reflux …
Number of citations: 2 www.degruyter.com
HS Lv, XQ Kong, QQ Ming, X Jin, JY Miao… - Bioorganic & medicinal …, 2012 - Elsevier
… by one-step reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives and N-arylalkyl-2-… the approach from starting material ethyl 3-phenyl-1H-pyrazole-5-carboxylate 1a (R 1 …
Number of citations: 14 www.sciencedirect.com
F Wei, BX Zhao, WL Dong, H Zuo, DS Shin… - Synthetic …, 2007 - Taylor & Francis
… Thus, treatment of ethyl 3‐phenyl‐1H‐pyrazole‐5‐carboxylate (1a) with 2‐… We found that ethyl 3‐phenyl‐1H‐pyrazole‐5‐carboxylate (1a) was easily reacted with 2‐…
Number of citations: 16 www.tandfonline.com
ZZ Wang, JZ You, YP Zhang, SY Tong… - … New Crystal Structures, 2018 - degruyter.com
… To a solution of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (0.52 g, 2.0 mmol) and K 2 CO 3 (0.28 g, 2.0 mmol) in acetonitrile (10 mL) was added 4-bromobenzyl bromide (0.50 g, 2.0 …
Number of citations: 2 www.degruyter.com

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